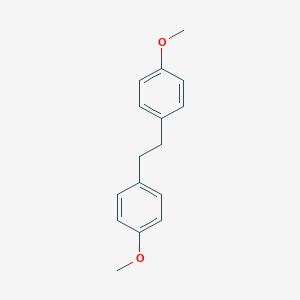

4,4'-Dimethoxybibenzyl

Descripción general

Descripción

4,4'-Dimethoxybibenzyl is a useful research compound. Its molecular formula is C16H18O2 and its molecular weight is 242.31 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research has highlighted the anticancer potential of bibenzyl compounds, including 4,4'-dimethoxybibenzyl. A study on phenolic compounds isolated from Dendrobium ellipsophyllum demonstrated that several bibenzyl derivatives exhibited cytotoxic effects against human lung cancer cell lines (H292). The study found that certain compounds induced apoptosis and had anoikis-sensitizing effects, suggesting their potential as therapeutic agents in cancer treatment .

Anti-Obesity Effects

Another significant area of research involves the regulation of obesity. A cell-based study indicated that 4,5,4'-trihydroxy-3,3'-dimethoxybibenzyl (a related compound) could modulate adipocyte differentiation and function. It was observed to decrease lipid accumulation and enhance lipolysis in pre-adipocytes by regulating key signaling pathways such as AKT/GSK-3β and AMPK-ACC . Although this study did not focus directly on this compound, it underscores the potential of bibenzyl derivatives in metabolic regulation.

Pyrolysis Techniques

The synthesis of this compound can be achieved through various methods, including pyrolysis. A notable technique involves the flash pyrolysis of selenides, which can yield substituted bibenzyls efficiently . This method highlights the versatility of thermal processes in producing complex organic compounds.

Chromatographic Isolation

Isolation techniques such as silica gel chromatography have been employed to extract active compounds from plant sources like Dendrobium ellipsophyllum. This method allows for the purification of bibenzyl derivatives for further biological evaluation .

Crystal Structure Studies

The crystal structure of this compound has been characterized using X-ray diffraction techniques. Such studies provide insights into the molecular interactions and stability of the compound in solid-state forms, which are crucial for its application in material science .

Case Studies and Research Findings

Propiedades

Número CAS |

1657-55-2 |

|---|---|

Fórmula molecular |

C16H18O2 |

Peso molecular |

242.31 g/mol |

Nombre IUPAC |

1-methoxy-4-[2-(4-methoxyphenyl)ethyl]benzene |

InChI |

InChI=1S/C16H18O2/c1-17-15-9-5-13(6-10-15)3-4-14-7-11-16(18-2)12-8-14/h5-12H,3-4H2,1-2H3 |

Clave InChI |

YPJNONWWTLUVEF-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CCC2=CC=C(C=C2)OC |

SMILES canónico |

COC1=CC=C(C=C1)CCC2=CC=C(C=C2)OC |

Key on ui other cas no. |

1657-55-2 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.